molecular formula C23H19N5O3S B2851892 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866896-81-3

3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2851892
CAS No.: 866896-81-3
M. Wt: 445.5
InChI Key: CQGBJYKVQWWISB-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazoline class, characterized by a fused heterocyclic core (triazole and quinazoline rings) with a 4-methoxybenzenesulfonyl group at position 3 and a 3-methylphenyl substituent on the amine at position 4.

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-N-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3S/c1-15-6-5-7-16(14-15)24-21-19-8-3-4-9-20(19)28-22(25-21)23(26-27-28)32(29,30)18-12-10-17(31-2)11-13-18/h3-14H,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQGBJYKVQWWISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of a triazoloquinazoline derivative with different aryl amines . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under an inert atmosphere . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-(4-METHOXYBENZENESULFONYL)-N-(3-METHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins essential for the survival of pathogens . For example, it may inhibit the reverse transcriptase enzyme in HIV, preventing the virus from replicating . The sulfonyl and methoxy groups play a crucial role in enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 4-methoxy group in the target compound donates electrons via resonance, contrasting with electron-withdrawing chloro (Cl) or bromo (Br) substituents in analogs .
  • Steric Impact : Bulky groups like 4-isopropylphenyl or 4-methylbenzyl may hinder target engagement compared to the smaller 3-methylphenyl in the target.
  • Lipophilicity : The ethoxy group in increases hydrophobicity (logP ~3.2 estimated) versus the methoxy group (logP ~2.8), influencing membrane permeability .

Physicochemical Properties

  • Solubility : The methoxy group in the target compound enhances water solubility (~0.5 mg/mL predicted) compared to lipophilic analogs like (~0.2 mg/mL) .
  • Thermal Stability : Sulfonyl groups generally improve thermal stability; the 4-methoxy substituent may lower melting point (~180–190°C) relative to halogenated analogs (e.g., : ~210°C) .

Biological Activity

The compound 3-(4-Methoxybenzenesulfonyl)-N-(3-methylphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a novel heterocyclic compound that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by data tables and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C18H18N4O3S\text{C}_{18}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit a range of biological activities. The specific compound under investigation has shown promise in several areas:

  • Anticancer Activity : Quinazoline derivatives have been reported to inhibit the growth of various cancer cell lines.
  • Antimicrobial Properties : These compounds often demonstrate effectiveness against bacterial and fungal strains.
  • Anti-inflammatory Effects : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, a study involving quinazolinone-thiazole hybrids demonstrated significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) with IC50 values in the low micromolar range .

Case Study: Cytotoxicity Assay

A cytotoxicity assay using MTT showed that compounds similar to the target compound exhibited dose-dependent inhibition of cell growth. The following table summarizes the IC50 values of related compounds against various cancer cell lines:

CompoundCell LineIC50 (µM)
A3PC310
A2MCF-710
A1HT-2912

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been investigated. A study reported that certain derivatives exhibited significant antibacterial activity against common pathogens. The following table summarizes the minimum inhibitory concentrations (MIC) against selected bacterial strains:

CompoundBacterial StrainMIC (µg/mL)
B4E. coli25
B5S. aureus15
B6P. aeruginosa20

The mechanism by which quinazoline derivatives exert their biological effects typically involves interaction with specific molecular targets such as enzymes or receptors. For example, these compounds may inhibit kinase activity or interfere with DNA replication processes in cancer cells .

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